molecular formula C21H16BrN3O4 B11311476 7-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311476
M. Wt: 454.3 g/mol
InChI Key: HWDXPIREBRFXCB-UHFFFAOYSA-N
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Description

7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a brominated chromene core with a pyrazole moiety, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by bromination and subsequent coupling with the pyrazole derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-BROMO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of a brominated chromene core and a pyrazole moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

7-bromo-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H16BrN3O4/c1-28-15-5-2-13(3-6-15)12-25-20(8-9-23-25)24-21(27)19-11-17(26)16-7-4-14(22)10-18(16)29-19/h2-11H,12H2,1H3,(H,24,27)

InChI Key

HWDXPIREBRFXCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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